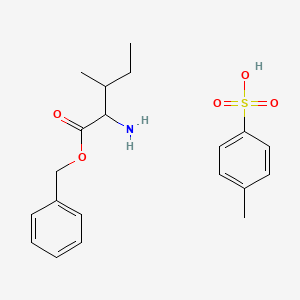

Isoleucine benzyl ester p-toluenesulfonate

Description

Significance of Alpha-Amino Acid Derivatives in Organic and Peptide Chemistry

Alpha-amino acids are the fundamental units of proteins and are involved in a vast array of biological processes. studysmarter.co.ukwikipedia.org In the realm of organic chemistry, their derivatives are invaluable tools. The modification of the amino and carboxylic acid groups of an amino acid allows chemists to control their reactivity during a chemical reaction. rsc.orgnumberanalytics.com This is essential to prevent unwanted side reactions, such as polymerization, and to ensure that the desired product is formed with high yield and purity. nih.govmasterorganicchemistry.com

Protecting groups are temporarily attached to reactive functional groups on an amino acid to prevent them from participating in a reaction. nih.govbiosynth.com These groups must be stable under the reaction conditions but easily removable afterward. biosynth.comresearchgate.net The use of such protected amino acid derivatives is a cornerstone of modern peptide synthesis, enabling the creation of complex peptides with precisely defined sequences. nih.govbiosynth.com

Overview of the Compound's Role as a Protected Amino Acid Intermediate

Isoleucine benzyl (B1604629) ester p-toluenesulfonate is a prime example of a protected amino acid intermediate. In this compound, the carboxylic acid group of isoleucine is protected as a benzyl ester, and the amino group is protonated and forms a salt with p-toluenesulfonic acid. researchgate.net This dual protection serves several important functions.

The benzyl ester group prevents the carboxylic acid from reacting while peptide bonds are being formed at the amino group. researchgate.net It also enhances the solubility of the amino acid derivative in organic solvents, which are commonly used in synthesis. The p-toluenesulfonate salt not only protects the amino group but can also improve the crystallinity of the compound, making it easier to handle and purify. researchgate.net

The synthesis of Isoleucine benzyl ester p-toluenesulfonate typically involves the reaction of isoleucine with benzyl alcohol and p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion. researchgate.netchemicalbook.comresearchgate.net This method, a variation of the Fischer-Speier esterification, is a common and effective way to produce these valuable synthetic intermediates. researchgate.netresearchgate.net

The utility of this compound extends to its use in both solution-phase and solid-phase peptide synthesis. biosynth.compeptide.com In these processes, the protected isoleucine derivative can be coupled with other amino acids to build a peptide chain. Once the desired sequence is assembled, the protecting groups can be removed to yield the final peptide. masterorganicchemistry.combiosynth.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C20H27NO5S |

| Molecular Weight | 393.5 g/mol lgcstandards.comchemspider.com |

| Appearance | White powder chemimpex.com |

| CAS Number | 16652-75-8 lgcstandards.comchemspider.comchemimpex.com |

Research Findings on this compound

Recent research has highlighted the efficiency of using microwave irradiation to accelerate the synthesis of amino acid benzyl ester p-toluenesulfonate salts, including the isoleucine derivative. researchgate.net This method offers a faster and more energy-efficient alternative to traditional heating methods. researchgate.net

Furthermore, studies have explored the use of greener solvents, such as cyclohexane (B81311), to replace more hazardous solvents like benzene (B151609) in the azeotropic esterification process, making the synthesis more environmentally friendly. researchgate.netresearchgate.net The development of such improved synthetic methods underscores the continued importance of this compound and other protected amino acid derivatives in modern chemical research.

Structure

2D Structure

Properties

IUPAC Name |

benzyl 2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWVXTVKSVYPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoleucine Benzyl Ester P Toluenesulfonate

Classical Esterification Routes

The foundational methods for synthesizing Isoleucine benzyl (B1604629) ester p-toluenesulfonate rely on well-established esterification principles. These routes are characterized by their procedural simplicity and the use of readily available reagents.

Fischer-Speier Esterification Utilizing Azeotropic Water Removal

The Fischer-Speier esterification is a cornerstone of organic synthesis and a primary method for producing amino acid esters. organic-chemistry.orgmasterorganicchemistry.combyjus.com This acid-catalyzed reaction involves the treatment of a carboxylic acid—in this case, L-isoleucine—with an alcohol, benzyl alcohol, to form the corresponding ester. researchgate.netresearchgate.netnih.gov A critical aspect of this equilibrium-driven reaction is the removal of water, a byproduct, to shift the equilibrium towards the product side and maximize the yield of the ester. organic-chemistry.orgbyjus.com

Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were employed to form an azeotrope with water, facilitating its removal by distillation. researchgate.netnih.gov However, due to the toxicity of these solvents, safer alternatives such as cyclohexane (B81311) have been successfully implemented. nih.gov The use of toluene (B28343) has also been explored, but it can lead to racemization of the amino acid ester, particularly at higher temperatures. nih.gov The general procedure involves refluxing a mixture of L-isoleucine, benzyl alcohol, a catalytic amount of p-toluenesulfonic acid, and the azeotroping solvent. researchgate.netgoogle.com Upon completion of the reaction, the desired Isoleucine benzyl ester p-toluenesulfonate salt is typically precipitated by the addition of a less polar solvent like diethyl ether or ethyl acetate. researchgate.netnih.gov

Catalytic Role of p-Toluenesulfonic Acid in Esterification Protocols

p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that plays a crucial dual role in the synthesis of this compound. ataman-chemicals.comajgreenchem.com Firstly, it acts as the acid catalyst required for the Fischer-Speier esterification. organic-chemistry.orgataman-chemicals.com The proton from p-TsOH protonates the carbonyl oxygen of the carboxylic acid group of isoleucine, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. organic-chemistry.orgmasterorganicchemistry.com

Secondly, after the esterification is complete, p-toluenesulfonic acid forms a stable salt with the newly formed amino acid ester. researchgate.netoup.com This is advantageous as the resulting p-toluenesulfonate salt is often a crystalline solid, which facilitates its isolation and purification from the reaction mixture through precipitation and filtration. google.com This salt formation also protects the free amino group of the isoleucine ester. p-TsOH is often preferred over other strong acids like sulfuric acid in some applications due to its solid nature, which allows for easier handling and weighing, and its solubility in organic solvents. ataman-chemicals.com

Modernized and Scalable Synthetic Approaches

In response to the demands for greener, more efficient, and scalable processes, modern synthetic methodologies have been developed for the production of amino acid esters, including this compound.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov In the context of amino acid esterification, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govscirp.orgresearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture, such as the zwitterionic amino acid and the alcohol, leads to rapid and uniform heating, which can enhance reaction rates and often improve yields. nih.govscirp.org

A simple and efficient one-pot, solventless protocol for the synthesis of amino acid benzyl ester p-toluenesulfonate salts has been described using microwave irradiation. researchgate.netnih.gov This method involves the direct reaction of the amino acid and benzyl alcohol in the presence of p-toluenesulfonic acid under microwave heating. researchgate.netnih.gov The protocol is noted for its simplicity, speed, and the high purity of the resulting products. nih.govresearchgate.net This approach is also amenable to parallel synthesis, allowing for the rapid generation of a library of different amino acid esters. nih.gov

| Synthesis Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | Several hours to over a day google.comoup.com | Good to high | Well-established, simple setup |

| Microwave-Assisted | Minutes to a few hours nih.govscirp.org | Often higher than conventional nih.govscirp.org | Rapid, efficient, often solvent-free researchgate.netnih.gov |

Strategies for Process Intensification in Large-Scale Production

For the industrial production of this compound, strategies for process intensification are crucial for improving efficiency, safety, and cost-effectiveness. One key strategy involves conducting the reaction under reduced pressure. This allows for the continuous removal of water at a lower temperature, which can help to minimize side reactions and prevent the racemization of the optically active amino acid. google.com

Another approach is the use of continuous-flow reactors. While specific examples for this compound are not detailed in the provided results, continuous-flow synthesis of other amino acid esters has been demonstrated to offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for large-scale operations. mdpi.com The development of such continuous processes for the synthesis of this compound would represent a significant advancement in its large-scale manufacturing. Furthermore, optimizing the crystallization process, for instance by controlling the cooling rate and seeding, is critical for obtaining a product with high purity and good filterability on a large scale. google.com

Optimization of Reaction Conditions and Purification

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, catalyst loading, temperature, and reaction time. For instance, using an excess of benzyl alcohol can help drive the Fischer-Speier esterification equilibrium towards the product. masterorganicchemistry.com

The purification of the final product typically involves crystallization. After the reaction, the mixture is often cooled, and a solvent in which the p-toluenesulfonate salt is poorly soluble, such as diethyl ether or ethyl acetate, is added to induce precipitation. researchgate.netnih.gov The resulting solid can then be collected by filtration and washed with a cold solvent to remove any remaining impurities. google.comorgsyn.org Recrystallization from a suitable solvent system, such as ethanol-ether, can be employed to further enhance the purity of the final product. oup.com The purity and identity of the synthesized compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and determination of the melting point. oup.comnih.gov

| Parameter | Typical Range/Condition | Impact on Synthesis |

| Reactant Ratio (Alcohol:Amino Acid) | Often excess alcohol masterorganicchemistry.com | Drives equilibrium towards ester formation |

| Catalyst (p-TsOH) Loading | Catalytic to stoichiometric amounts researchgate.netoup.com | Affects reaction rate and salt formation |

| Temperature | Varies (reflux to microwave conditions) google.comnih.gov | Influences reaction rate and potential for racemization |

| Solvent | Azeotropic (e.g., cyclohexane) or none nih.govnih.gov | Facilitates water removal and affects reaction environment |

| Purification Method | Precipitation/Crystallization researchgate.netgoogle.com | Isolates and purifies the final product |

Influence of Solvent Selection on Reaction Efficiency and Selectivity

The synthesis of this compound is commonly achieved through Fischer-Speier esterification. This process involves the reaction of isoleucine with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as a catalyst. A crucial aspect of this synthesis is the removal of water formed during the reaction to drive the equilibrium towards the product side. This is typically accomplished by azeotropic distillation, making the choice of solvent critical to the reaction's success.

Historically, hazardous solvents such as benzene, carbon tetrachloride, and chloroform (B151607) were used. However, due to safety and environmental concerns, these have been largely replaced by safer alternatives. Toluene is a common solvent for this reaction, but its high boiling point can lead to racemization of the amino acid.

Modern protocols often favor solvents like cyclohexane, which forms a lower-boiling azeotrope with water, allowing for efficient water removal at temperatures that minimize the risk of racemization. Research has shown that using cyclohexane as a solvent can result in a high yield and enantiopurity of the final product. For example, refluxing D-isoleucine with p-toluenesulfonic acid and benzyl alcohol in cyclohexane for 4-6 hours, followed by precipitation with ethyl acetate, can yield a product with 97% enantiopurity. The nonpolar nature of cyclohexane is thought to stabilize the protonated amino acid, thereby reducing the likelihood of keto-enol tautomerism, which is a key pathway for racemization.

The selection of the solvent also impacts the crystallization and isolation of the product. The solubility of the p-toluenesulfonate salt varies significantly with the solvent system, which can be leveraged to achieve efficient precipitation and purification.

| Solvent | Racemization (%) | Yield (%) | Reference |

| Cyclohexane | 0 | 97 | |

| Toluene | 5–15 | 85 | |

| Benzene | 0 | 90 | |

| Racemization varies with the amino acid side chain. |

Temperature Control and Its Impact on Reaction Pathway

Temperature is a critical parameter in the synthesis of this compound, directly influencing both the reaction rate and the stereochemical integrity of the product. The esterification reaction is typically conducted at elevated temperatures to facilitate the removal of water via azeotropic distillation.

However, high temperatures, particularly above 120°C, can promote racemization of the chiral center of the isoleucine molecule. This occurs through an acid-catalyzed keto-enol tautomerism mechanism. Therefore, precise temperature control is essential to balance the need for efficient water removal with the preservation of the desired enantiomer.

The choice of solvent is intrinsically linked to temperature control. Solvents that form low-boiling azeotropes with water, such as cyclohexane, allow the reaction to proceed at a lower temperature, thereby minimizing racemization. For instance, when using toluene, the reaction is typically run at its reflux temperature (around 110-111°C), which can be sufficient to cause some degree of racemization. google.com In contrast, the cyclohexane-water azeotrope boils at a lower temperature, mitigating this issue.

Furthermore, the cooling rate during the crystallization process is also a crucial aspect of temperature control that affects the purity and crystal quality of the final product.

| Parameter | Effect | Reference |

| High Temperature (>120°C) | Increased risk of racemization | |

| Low-Temperature Reflux | Minimizes epimerization | |

| Controlled Cooling Rate (3–15°C/h) | Ensures uniform crystal growth |

Recrystallization Techniques for Enhancing Product Purity

Recrystallization is a vital step in the purification of this compound, aimed at removing impurities and enhancing the enantiomeric purity of the final product. The process relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent system.

A common technique involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures. A mixture of solvents is often employed to achieve the desired solubility profile. For instance, recrystallization from an acetone-ether mixture has been reported to yield the pure dipeptide derivative. researchgate.net

Controlled cooling is a key parameter in obtaining high-purity crystals. A slow and controlled cooling rate, for example, between 3°C and 15°C per hour, promotes the formation of well-defined, uniform crystals and prevents the precipitation of amorphous solids. Seeding the solution with a small crystal of the pure compound at a specific temperature (e.g., 60–90°C) can also be employed to induce crystallization and improve the uniformity of the resulting crystals. google.com

Following crystallization, the purified product is typically isolated by filtration, washed with a cold solvent to remove any remaining mother liquor, and then dried. The effectiveness of the recrystallization process is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the chemical and enantiomeric purity of the final product.

| Technique | Purpose | Reference |

| Recrystallization from acetone-ether | To obtain the pure dipeptide derivative. | researchgate.net |

| Controlled cooling (3–15°C/h) | To ensure uniform crystal growth. | |

| Seeding with pure crystals | To induce crystallization and enhance uniformity. | google.com |

Protecting Group Chemistry in Peptide Synthesis

Functionality of the Benzyl (B1604629) Ester Moiety as a Carboxyl-Protecting Group

In peptide synthesis, the formation of a specific, ordered sequence of amino acids requires that the reactive amino and carboxyl groups be temporarily masked or "protected". libretexts.org The primary role of the benzyl ester moiety in Isoleucine benzyl ester p-toluenesulfonate is to serve as a protecting group for the carboxylic acid function of isoleucine. ddugu.ac.in

The key functions of the benzyl ester group are:

Masking Acidity and Reactivity : By converting the carboxylic acid into an ester, its acidic proton is removed, and its nucleophilic character at the carbonyl oxygen is significantly reduced. This prevents the carboxyl group from participating in unwanted side reactions during the coupling of the amino group of isoleucine to the carboxyl group of the preceding amino acid in the peptide sequence. libretexts.orgddugu.ac.in

Facilitating Controlled Peptide Bond Formation : With the carboxyl group protected, the free amino group of the isoleucine derivative can be selectively coupled to an activated carboxyl group of another amino acid. This ensures that the peptide bond forms in the desired C-to-N direction. researchgate.net

Enhancing Solubility : The introduction of the benzyl group can modify the solubility profile of the amino acid derivative, often improving its solubility in the organic solvents commonly used in peptide synthesis.

The use of benzyl esters for carboxyl protection is a well-established strategy in both solution-phase and solid-phase peptide synthesis. libretexts.orgnih.gov The p-toluenesulfonate salt form of the amino acid benzyl ester is particularly advantageous as it results in a stable, crystalline solid that is easy to handle and purify, ensuring the high purity of the starting material for the synthesis. researchgate.netgoogle.com

Integration of the Compound into Solid-Phase Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the first amino acid to an insoluble polymer resin. peptide.com Isoleucine benzyl ester is readily integrated into SPPS protocols, particularly within the classic Boc/Bzl protection strategy. nih.gov

In this approach, the C-terminal amino acid (in this case, isoleucine) is attached to the solid support. While the benzyl ester itself can serve as the linkage to the resin (e.g., Merrifield resin), the use of a pre-formed this compound is more common for solution-phase synthesis or for the synthesis of protected peptide fragments that will later be joined together. nih.govub.edu

For SPPS, a typical workflow involving a benzyl-type protection for the C-terminus would be:

Resin Attachment : The N-Boc protected isoleucine is covalently linked to a resin, such as a p-alkoxybenzyl alcohol resin (Wang resin) or a phenylacetamidomethyl (PAM) resin. peptide.com This ester linkage to the resin is functionally similar to a benzyl ester in terms of its chemical stability and cleavage conditions.

Peptide Chain Elongation : The peptide chain is built step-by-step. In each cycle, the N-terminal Boc group is removed with TFA, and the next Boc-protected amino acid is coupled. The benzyl ester-type linkage to the resin and any benzyl-based side-chain protecting groups remain intact during these cycles. peptide.com

Final Cleavage : Once the desired peptide sequence is assembled, the completed peptide is cleaved from the resin, and all benzyl-based side-chain protecting groups are removed simultaneously. This is typically achieved using a very strong acid, such as anhydrous HF. nih.gov

Compatibility and Orthogonality with Other Amino-Protecting Groups

Orthogonality is a fundamental concept in protecting group strategy, referring to the ability to remove one class of protecting groups in the presence of another using specific, non-interfering chemical conditions. uchicago.eduorganic-chemistry.org The benzyl ester is a cornerstone of orthogonal peptide synthesis strategies due to its unique cleavage requirements.

The compatibility of the benzyl ester with the two most common N-terminal (or Nα) protecting groups, Boc and Fmoc, is the basis for two distinct major strategies in SPPS:

Boc/Bzl Strategy : This strategy combines the Boc group for temporary N-terminal protection with benzyl-based groups (Bzl) for permanent side-chain and C-terminal protection. peptide.com Although both groups are acid-labile, their removal requires significantly different acid strengths. The Boc group is removed by moderate acid (e.g., TFA), while the benzyl ester requires a much stronger acid (e.g., HF). nih.gov This difference in lability allows for the selective removal of the Boc group at each step of the synthesis without affecting the benzyl esters.

Fmoc/tBu Strategy : In this modern and widely used strategy, the N-terminal Fmoc group is employed. The Fmoc group is base-labile (cleaved by piperidine), while the side-chain protecting groups are typically tert-butyl (tBu) based, which are acid-labile (cleaved by TFA). peptide.com A benzyl ester protecting the C-terminus is fully orthogonal to the Fmoc group. It remains stable during the repeated base treatments used for Fmoc removal. researchgate.net This allows for the synthesis of a fully protected peptide on the resin, which can then be cleaved under acidic conditions, or the use of a benzyl ester in the synthesis of protected peptide fragments in solution that are later used in fragment condensation strategies. nih.gov

| Amino-Protecting Group (Nα) | Removal Condition | Benzyl Ester Stability | Orthogonality |

| Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Stable | Partial (Based on Differential Lability) . Benzyl ester requires much stronger acid (e.g., HF) for cleavage. peptide.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) | Stable | Yes . The base-labile Fmoc and acid/hydrogenolysis-labile Benzyl ester are removed by completely different mechanisms. researchgate.netorganic-chemistry.org |

| Z/Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis, Strong Acid | Cleaved under identical conditions | No . Both are benzyl-based and are removed simultaneously. |

Table 2: Compatibility and Orthogonality of Benzyl Ester with Common Amino-Protecting Groups.

Applications in Advanced Organic and Medicinal Chemistry Synthesis

Role in Peptide Bond Formation

The formation of peptide bonds is a cornerstone of protein and peptide synthesis. Isoleucine benzyl (B1604629) ester p-toluenesulfonate plays a crucial role in this process, contributing to both the efficiency and specificity of these reactions.

In the intricate process of assembling peptides, the use of amino acid derivatives with protected functional groups is essential to ensure that the correct sequence of amino acids is achieved. The benzyl ester group in isoleucine benzyl ester p-toluenesulfonate serves as a protecting group for the carboxylic acid functionality of the isoleucine amino acid. researchgate.net This protection prevents unwanted side reactions and allows for the controlled and sequential addition of other amino acids to build the desired peptide chain.

The p-toluenesulfonate salt form of the compound enhances its stability and handling properties, making it a reliable reagent in peptide synthesis. chemimpex.com Research has shown that the use of benzyl esters can lead to higher yields in peptide synthesis compared to other ester forms, highlighting the efficiency this compound brings to the process. The synthesis of these benzyl ester p-toluenesulfonate salts can be achieved through methods like the Fischer-Speier esterification, which has been optimized to avoid hazardous solvents. researchgate.netresearchgate.net

Beyond traditional chemical synthesis, this compound also finds application in enzymatic peptide synthesis. In this approach, enzymes are used as catalysts to form peptide bonds, offering a high degree of specificity and milder reaction conditions.

Studies have demonstrated that the benzyl ester group can enhance the affinity of the amino acid substrate for the enzyme. nih.gov This increased affinity can lead to a broadening of the enzyme's substrate specificity, allowing it to catalyze the formation of peptide bonds that it might not otherwise facilitate. nih.gov For instance, the use of benzyl esters has been shown to improve the efficiency of proteases like papain in peptide formation. This chemoenzymatic approach combines the advantages of both chemical and enzymatic methods, and the use of benzyl esters like that in this compound is a key factor in its success. nih.gov

Utilization as a Building Block for Complex Molecule Construction

The utility of this compound extends beyond simple peptide synthesis. It serves as a versatile starting material for the construction of more complex and biologically significant molecules.

Bioactive peptides are molecules that can exert a physiological effect in the body and are of great interest in drug discovery and development. nih.gov this compound is a valuable precursor in the synthesis of these molecules. chemimpex.com Its incorporation into a peptide sequence can be crucial for the final biological activity of the peptide.

The synthesis of bioactive peptides often involves solid-phase peptide synthesis (SPPS), where the growing peptide chain is attached to a solid support. nih.gov Amino acid derivatives like this compound are sequentially added to build the desired peptide. The ability to produce enantiomerically pure forms of these amino acid benzyl esters is critical, as the stereochemistry of each amino acid is vital for the peptide's structure and function. researchgate.net

Proteasomes are large protein complexes that play a critical role in cellular protein degradation. Inhibitors of the proteasome have emerged as important therapeutic agents, particularly in the treatment of cancer. The synthesis of these complex inhibitor molecules often involves the use of specialized amino acid derivatives.

While direct synthesis of proteasome inhibitors using this compound is not explicitly detailed in the provided search results, the synthesis of peptide-based inhibitors often relies on intermediates with protected amino acids. For example, the synthesis of peptide α',β'-epoxyketones, a class of proteasome inhibitors, involves the coupling of various amino acid derivatives. nih.gov The principles of peptide synthesis, where compounds like this compound are employed, are fundamental to constructing the peptide backbones of these inhibitors.

A prodrug is an inactive compound that is converted into an active drug in the body. This strategy is often used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. Amino acids are frequently used as promoieties in prodrug design to enhance the parent drug's characteristics. nih.gov

Isoleucine, being an essential amino acid, can be incorporated into a drug molecule to create a prodrug that may be more readily transported into cells via amino acid transporters. nih.gov While the direct use of this compound in a specific, named prodrug is not detailed in the provided search results, the principles of using amino acid esters in prodrug development are well-established. For instance, amino acid ester prodrugs of the anticancer drug gemcitabine (B846) have been developed to improve its therapeutic efficacy. nih.gov The synthesis of such prodrugs would involve the coupling of the amino acid ester, in this case, a derivative of isoleucine, to the parent drug molecule.

Research Tools in Biochemical Pathways

Beyond its role in chemical synthesis, this compound has potential applications as a research tool for investigating fundamental biochemical processes. The ability to introduce a protected and stable form of isoleucine into biological systems can provide insights into protein synthesis, metabolism, and the functions of amino acids.

Contribution to Studies on Protein Synthesis and Metabolism

Isoleucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It is a critical component of most proteins and plays a key role in muscle metabolism and energy production. The study of protein synthesis and metabolism often requires methods to trace the incorporation and fate of specific amino acids.

While direct studies utilizing this compound for in-vivo protein synthesis and metabolism studies are not widely documented, the compound serves as a precursor to generate isoleucine derivatives that can be used in such investigations. The benzyl ester can be selectively removed under specific conditions to release isoleucine or a modified form of it at a desired point in a biological system. This controlled release could enable researchers to study the dynamics of protein synthesis and metabolic pathways with greater precision.

The use of isotopically labeled this compound, for example with ¹³C or ¹⁵N, would be a powerful extension of this approach. By introducing the labeled and protected amino acid to cell cultures or in-vitro translation systems, scientists could track the incorporation of isoleucine into newly synthesized proteins and follow its metabolic breakdown products.

Investigation of Amino Acid Functions and Interactions in Biological Systems

The precise functions of individual amino acids and their interactions within the complex environment of a cell are areas of active research. This compound can be a valuable tool in these investigations by allowing for the controlled introduction of isoleucine into experimental systems.

For example, the compound could be used to study amino acid transport systems. Researchers could investigate whether the modified amino acid is recognized and transported across cell membranes by specific amino acid transporters. Such studies would provide insights into the structural requirements for transporter recognition and the mechanisms of amino acid uptake.

Furthermore, the introduction of this compound into in-vitro enzymatic assays could help to elucidate the role of isoleucine in enzyme function and regulation. The benzyl ester and p-toluenesulfonate groups would likely alter its interaction with enzymes compared to free isoleucine, providing information about the importance of the carboxyl and amino groups in enzyme-substrate binding and catalysis. The controlled deprotection of the molecule within the assay could then initiate the enzymatic reaction, allowing for the study of enzyme kinetics in a synchronized manner.

| Research Area | Potential Application of this compound |

| Protein Synthesis | Precursor for isotopically labeled isoleucine to trace its incorporation into proteins. |

| Amino Acid Metabolism | Controlled release of isoleucine to study its metabolic fate in cellular systems. |

| Enzyme Kinetics | In-vitro studies of enzyme-substrate interactions and reaction mechanisms. |

| Amino Acid Transport | Investigation of the specificity and mechanisms of amino acid transporters. |

Stereochemical Control and Chiral Synthesis Applications

Methodologies for Mitigating and Preventing Racemization

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant side reaction in peptide chemistry. It can occur through direct proton abstraction from the alpha-carbon or, more commonly, via the formation of an oxazolone (B7731731) (azlactone) intermediate, particularly during peptide coupling steps. highfine.com Several strategies are employed to minimize this risk when using derivatives like isoleucine benzyl (B1604629) ester p-toluenesulfonate.

Control of Base: The choice and amount of base used during peptide coupling are critical. Strong bases and prolonged reaction times can increase the rate of racemization. researchgate.net Organic bases with significant steric hindrance, such as N,N-diisopropylethylamine (DIEA), are often preferred over less hindered bases as they are less likely to abstract the alpha-proton. highfine.com

Coupling Reagents and Additives: The activation of the carboxylic acid group is a prerequisite for peptide bond formation but also makes the alpha-carbon more susceptible to racemization. highfine.comnih.gov The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by minimizing the lifetime of highly reactive intermediates. highfine.compeptide.com These additives react to form active esters that are more stable and less prone to cyclizing into oxazolones.

Low-Temperature Protocols: Maintaining low temperatures (below 120°C during esterification and often 0°C or lower during coupling) is a universal strategy to minimize the rate of epimerization.

Protecting Group Strategy: The urethane-based protecting groups commonly used in peptide synthesis (like Boc and Fmoc) are themselves designed to reduce the tendency for oxazolone formation compared to other N-acyl groups. researchgate.net While isoleucine benzyl ester p-toluenesulfonate has a free amine (as the tosylate salt), this amine is typically protected with a group like Boc or Fmoc before the subsequent coupling step, thereby conferring this protective effect.

The table below outlines key parameters and their role in preventing racemization.

| Parameter | Methodology for Mitigation | Mechanism of Action |

|---|---|---|

| Temperature | Low-temperature reflux (<120°C) during synthesis; coupling at 0°C or below. | Reduces the kinetic energy available for the racemization reaction pathway. |

| Solvent Polarity | Use of nonpolar solvents like cyclohexane (B81311). | Stabilizes the protonated amino acid, reducing the propensity for keto-enol tautomerism that leads to racemization. |

| Base | Use of sterically hindered bases (e.g., DIEA) and avoiding excess base. highfine.com | Minimizes direct proton abstraction from the α-carbon. |

| Additives | Inclusion of reagents like HOBt or HOAt during coupling. peptide.com | Forms activated esters that are less prone to forming oxazolone intermediates. |

Enantiomeric Resolution Techniques Applied to Amino Acid Derivatives

While preventative measures are effective, sometimes resolution techniques are necessary to separate stereoisomers or to purify a product that has undergone partial racemization. Isoleucine is a special case as it has two chiral centers, leading to four possible stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine).

Preferential Crystallization: This technique is particularly relevant for amino acid ester tosylate salts, which often form well-defined crystalline lattices. It involves creating a supersaturated solution of a racemic or near-racemic mixture and seeding it with a crystal of the desired pure enantiomer. nih.gov This seed induces the crystallization of only that enantiomer, which can then be separated by filtration. Research on the closely related valine benzyl ester p-toluenesulfonate has demonstrated that repeated preferential crystallization can significantly enhance enantiomeric excess, achieving values as high as 94% e.e. nih.gov Sonication can be used to accelerate the rate of this selective crystallization. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral column) is a powerful analytical and preparative method for separating enantiomers and diastereomers. nih.govresearchgate.net For isoleucine derivatives, specialized columns are often required to resolve all four stereoisomers. nih.gov

Chiral Derivatizing Agents: Another approach involves reacting the mixture of stereoisomers with a chiral derivatizing agent to convert the enantiomers into diastereomers. nih.gov Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. Reagents such as L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) have been developed for this purpose, allowing for the separation and identification of isoleucine stereoisomers by LC-MS. nih.govresearchgate.net

Contribution to the Asymmetric Synthesis of Unusual Amino Acid Derivatives

Enantiomerically pure building blocks like L- or D-isoleucine benzyl ester p-toluenesulfonate are starting points for the synthesis of non-proteinogenic or "unusual" amino acids. These novel amino acids are incorporated into peptidomimetics to enhance stability, enforce specific conformations, or modulate biological activity. nih.gov

The general strategy involves using the isoleucine derivative as a chiral template. The stereocenters of the isoleucine backbone are used to direct the formation of new stereocenters in a predictable manner. Methodologies include:

Diastereoselective Alkylation: The N-protected isoleucine ester can be converted into a chiral enolate. The subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide) is influenced by the existing stereocenters, leading to the preferential formation of one diastereomer. researchgate.net This allows for the synthesis of α- or β-substituted isoleucine analogs.

As a Chiral Auxiliary: The isoleucine moiety can be temporarily incorporated into a molecule to direct a stereoselective reaction on another part of the molecule. After the key bond formation, the auxiliary can be cleaved, having fulfilled its role in transferring its chirality.

Synthesis of Constrained Analogs: The protected isoleucine derivative can be a precursor in the synthesis of cyclic or lactam-constrained amino acids. nih.gov These building blocks are designed to mimic specific peptide secondary structures, such as β-turns, which are crucial for many protein-protein interactions. nih.gov For example, the synthesis of lactam-based peptidomimetics often begins with standard amino acid derivatives that are elaborated into more complex, rigid structures. nih.gov

Mechanistic Investigations of Chemical Transformations

Comprehensive Analysis of Ester Hydrolysis Pathways

The benzyl (B1604629) ester linkage in Isoleucine benzyl ester p-toluenesulfonate is susceptible to hydrolysis, a reaction that cleaves the ester to yield isoleucine, benzyl alcohol, and p-toluenesulfonic acid. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. chemistrysteps.comlibretexts.org

Under acidic conditions, the hydrolysis follows the reverse of the Fischer-Speier esterification. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol regenerates the carboxylic acid of isoleucine. libretexts.org This process is an equilibrium, and an excess of water is required to drive the reaction toward the hydrolysis products. chemistrysteps.com

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion directly attacks the ester's carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the benzyl alkoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which is no longer susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com An acidic workup is required in a subsequent step to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org

| Condition | Catalyst | Key Steps | Mechanism | Products |

|---|---|---|---|---|

| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Proton transfer 4. Elimination of benzyl alcohol | Nucleophilic Acyl Substitution (Reversible) | Isoleucine, Benzyl Alcohol, p-Toluenesulfonic acid |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide 2. Formation of tetrahedral intermediate 3. Elimination of benzyl alkoxide 4. Deprotonation of carboxylic acid | Saponification (Irreversible) | Isoleucine carboxylate, Benzyl Alcohol, p-Toluenesulfonate salt |

Exploration of Nucleophilic Substitution Reactions Involving the p-Toluenesulfonate Group

The p-toluenesulfonate (tosylate) anion in the compound primarily functions as a counter-ion to the protonated amino group of the isoleucine ester. However, the tosylate group itself is renowned as an excellent leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.org This is due to the resonance stabilization of the negative charge on the resulting tosylate anion. While the primary role in the title compound is as a salt, understanding the reactivity of tosylate esters is crucial as they are common synthetic intermediates. pearson.com

If the hydroxyl group of an alcohol is converted into a tosylate ester, it transforms the poor leaving group (–OH) into a very good one (–OTs). chemistrysteps.com This facilitates nucleophilic substitution reactions, which typically proceed via an S_N2 mechanism for primary and secondary systems. The S_N2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. chemistrysteps.com The use of tosylates allows these substitutions to occur under milder, non-acidic conditions compared to reactions involving protonated alcohols. chemistrysteps.com

| Nucleophile (Nu⁻) | Reaction Type | Typical Product from a Tosylate Ester (R-OTs) | Significance |

|---|---|---|---|

| Halides (e.g., Cl⁻, Br⁻, I⁻) | S_N2 | Alkyl Halide (R-X) | Conversion of alcohols to alkyl halides. chemistrysteps.com |

| Hydroxide (OH⁻) | S_N2 | Alcohol (R-OH) | Inversion of alcohol stereochemistry. |

| Cyanide (CN⁻) | S_N2 | Nitrile (R-CN) | Carbon chain extension. |

| Azide (N₃⁻) | S_N2 | Azide (R-N₃) | Precursor to amines via reduction. |

| Thiols (RS⁻) | S_N2 | Thioether (R-SR') | Formation of sulfur-containing compounds. |

Elucidation of Reaction Mechanisms in Diverse Chemical Environments

The reactivity of this compound is highly dependent on the reaction environment, including the choice of solvent and reagents. The synthesis of the compound itself, typically via a Fischer-Speier esterification, illustrates this dependency. The reaction involves heating the amino acid with benzyl alcohol and p-toluenesulfonic acid, often in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or cyclohexane (B81311), to drive the equilibrium towards the ester product. researchgate.net The use of hazardous solvents like benzene (B151609) was common historically but is now avoided. researchgate.net

The interaction with high-valent transition metal halides presents a different chemical environment. For example, α-amino acid esters can act as bidentate O,N-ligands, coordinating with metals like niobium and tantalum. rsc.org In some cases, this coordination can activate the ester function, leading to the release of alkyl halides. rsc.org This demonstrates how the reaction pathway can be diverted from simple hydrolysis to more complex coordination and activation chemistry in the presence of Lewis acidic metal centers. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Isoleucine benzyl (B1604629) ester p-toluenesulfonate, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Isoleucine benzyl ester p-toluenesulfonate offers a unique fingerprint of the molecule. Key diagnostic signals confirm the presence and connectivity of the isoleucine, benzyl ester, and p-toluenesulfonate moieties. The aromatic protons of the benzyl and p-toluenesulfonate groups typically resonate in the downfield region, generally between δ 7.2 and 7.8 ppm. The benzylic methylene (B1212753) protons of the ester group are expected to appear as a singlet or a multiplet around δ 5.0-5.3 ppm. The α-proton of the isoleucine backbone, being adjacent to the amino and carbonyl groups, shows a distinct chemical shift. The aliphatic protons of the isoleucine side chain exhibit characteristic splitting patterns and chemical shifts in the upfield region of the spectrum.

A representative, though not specific to this exact salt, ¹³C NMR spectrum of a related compound shows signals that would be anticipated for this compound, including those for the ester carbonyl, aromatic rings, and the aliphatic side chain. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Benzyl & Tosyl) | 7.2 - 7.8 |

| Benzylic (CH₂) | 5.0 - 5.3 |

| Isoleucine α-CH | Distinct shift, ~4.0 |

| Isoleucine side chain | 0.8 - 2.0 |

| Tosyl methyl (CH₃) | ~2.4 |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 170 - 175 |

| Aromatic (Benzyl & Tosyl) | 120 - 145 |

| Benzylic (CH₂) | 65 - 70 |

| Isoleucine α-C | 55 - 60 |

| Isoleucine side chain | 10 - 40 |

| Tosyl methyl (CH₃) | ~21 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₂₀H₂₇NO₅S, the expected monoisotopic mass is 393.1610 g/mol . chemspider.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₇NO₅S |

| Monoisotopic Mass | 393.1610 g/mol |

| Expected [M+H]⁺ | 394.1683 |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers and the arrangement of molecules in the crystal lattice. For a chiral molecule like L-Isoleucine benzyl ester p-toluenesulfonate, this technique can unequivocally confirm the (2S, 3S) stereochemistry of the isoleucine moiety.

While specific crystallographic data for L-Isoleucine benzyl ester p-toluenesulfonate is not publicly available, studies on similar amino acid benzyl ester p-toluenesulfonate salts indicate that these compounds typically crystallize in monoclinic or orthorhombic space groups. The crystal structure would reveal key intramolecular details such as bond lengths, bond angles, and torsion angles, confirming the planar nature of the ester group and the tetrahedral geometry of the sulfonate group. Intermolecular interactions, including hydrogen bonding between the ammonium (B1175870) group of the isoleucine cation and the sulfonate oxygen atoms of the tosylate anion, as well as π-stacking interactions between the aromatic rings, would also be elucidated, providing insight into the crystal packing.

| Crystallographic Parameter | Expected Features |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group |

| Key Intramolecular Features | Planar ester group, tetrahedral sulfonate group |

| Key Intermolecular Interactions | Hydrogen bonding, π-stacking |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its quantitative analysis. Both reversed-phase and chiral HPLC methods are employed for comprehensive characterization.

Reversed-Phase HPLC: A reversed-phase HPLC method, typically utilizing a C18 column, can be used to determine the chemical purity of the compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as both the benzyl and p-toluenesulfonate groups contain chromophores. This method would separate the main compound from any non-chiral impurities.

Chiral HPLC: To determine the enantiomeric purity of L-Isoleucine benzyl ester p-toluenesulfonate, a chiral HPLC method is necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amino acid derivatives. researchgate.net The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. chromatographyonline.com The development of such a method is crucial to ensure that the desired enantiomer is present in high excess, which is critical for its use in stereoselective synthesis.

| HPLC Method | Column Type | Typical Mobile Phase | Purpose |

| Reversed-Phase | C18 | Acetonitrile/Water with buffer or acid | Chemical Purity |

| Chiral | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | Enantiomeric Purity |

Polarimetric Measurements for Optical Purity Assessment

Polarimetry is a classical and straightforward technique used to measure the optical rotation of a chiral compound in solution. The specific rotation, [α], is a characteristic physical property of a chiral substance and is directly proportional to its enantiomeric excess (ee).

For L-Isoleucine benzyl ester p-toluenesulfonate, a solution of the compound in a suitable solvent (e.g., methanol or ethanol) would be placed in a polarimeter. The observed rotation of plane-polarized light is then used to calculate the specific rotation. A positive or negative value of the specific rotation indicates the direction in which the plane of polarized light is rotated. While the specific rotation value for L-Isoleucine benzyl ester p-toluenesulfonate is not widely reported, a study on the closely related L-Leucine benzyl ester p-toluenesulfonate reported a specific rotation of -1.7° (c=1.2, methanol). researchgate.net This suggests that the isoleucine analogue would also exhibit a characteristic optical rotation that can be used as a measure of its optical purity.

| Parameter | Description |

| Specific Rotation [α] | A quantitative measure of the rotation of plane-polarized light by a chiral compound. |

| Solvent | The measurement is solvent-dependent and must be specified (e.g., methanol, ethanol). |

| Concentration (c) | The concentration of the sample solution in g/100mL. |

| Wavelength (λ) | The measurement is typically performed at the sodium D-line (589 nm). |

| Temperature (T) | The temperature at which the measurement is taken. |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isoleucine benzyl (B1604629) ester p-toluenesulfonate via Fischer-Speier esterification is effective but often relies on hazardous solvents and conditions that can compromise stereochemical integrity. researchgate.netresearchgate.net Future research is intensely focused on developing greener, safer, and more efficient synthetic protocols.

A primary objective is the replacement of hazardous azeotropic solvents like benzene (B151609) and carbon tetrachloride. nih.gov Research has demonstrated that cyclohexane (B81311) is a superior, non-polar solvent that minimizes epimerization, a form of racemization, by stabilizing the protonated amino acid and reducing keto-enol tautomerism. nih.gov This approach successfully avoids the use of banned, toxic solvents while maintaining high enantiomeric purity. nih.gov Other green solvents, such as methyl-tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (Me-THF), are also being explored to reduce environmental impact without sacrificing yield or purity. researchgate.net

Furthermore, energy-efficient and novel activation methods are gaining traction. Microwave-assisted synthesis has been shown to accelerate the esterification process, offering a rapid and efficient alternative to conventional heating. researchgate.net Another promising frontier is the application of biocatalysis. The use of enzymes, such as proteases or lipases, for the regioselective esterification of amino acids presents a highly sustainable option, operating under mild conditions with high specificity. acs.orgfrontiersin.org While specific protocols for isoleucine benzyl ester are still emerging, related studies on enzymatic synthesis of other amino acid esters showcase the immense potential of this green chemistry approach. frontiersin.org

Process intensification and catalyst recyclability are also key themes. The development of continuous flow processes and mechanochemical methods, such as ball-milling, could lead to more scalable and sustainable industrial production. unife.itucsb.edu These techniques can improve heat and mass transfer, reduce waste, and allow for safer handling of reagents. ucsb.edu Concurrently, research into the recovery and reuse of catalysts like p-toluenesulfonic acid is underway, which would significantly lower costs and reduce the environmental footprint of the synthesis. rsc.org

| Method | Key Features | Advantages | Challenges/Research Focus |

|---|---|---|---|

| Traditional Fischer-Speier | Reflux with p-TsOH in benzene or toluene (B28343). researchgate.net | Established and effective. | Hazardous solvents; risk of racemization at high temperatures. researchgate.netnih.gov |

| Green Solvents | Use of cyclohexane or Me-THF. researchgate.netnih.gov | Avoids banned solvents; high enantiomeric purity. nih.gov | Optimizing reaction kinetics and solvent recovery. |

| Microwave-Assisted | Rapid heating using microwave irradiation. researchgate.net | Reduced reaction times; high efficiency. researchgate.net | Scale-up and ensuring uniform heating. |

| Enzymatic Synthesis | Biocatalysts like proteases in mild conditions. frontiersin.org | High selectivity; environmentally benign; minimal byproducts. | Enzyme stability, cost, and substrate specificity for isoleucine. acs.org |

| Mechanochemistry | Solvent-free or liquid-assisted grinding (LAG). unife.it | Reduced solvent waste; potential for high yields. unife.it | Control of reaction parameters and purification methods. |

Expansion of Applications in Synthetic Methodologies and Chemical Biology

While the primary role of isoleucine benzyl ester p-toluenesulfonate is as a protected amino acid in peptide synthesis, its utility is expanding into broader areas of chemical biology and drug discovery. mdpi.com

The compound is a crucial building block for the synthesis of complex peptides and peptidomimetics with tailored pharmacological profiles. unife.it Researchers are exploring its incorporation into novel peptide-based therapeutics, including those targeting metabolic disorders. mdpi.com The benzyl ester group not only protects the carboxylic acid but can also enhance the substrate affinity for certain enzymes in chemoenzymatic polymerization, opening avenues for creating novel biocompatible polymers. acs.org

Emerging applications include its use as a component of chemical probes to study biological systems. By incorporating this building block into bioactive peptides, researchers can investigate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The defined stereochemistry of the isoleucine moiety is critical for ensuring specific binding and biological response.

Furthermore, its role as a chiral resolving agent is being explored in more advanced contexts. The ability to induce crystallization and separate enantiomers makes it a valuable tool in the synthesis of other optically pure compounds, which is essential for the development of stereospecific drugs.

Advanced Studies on Reaction Mechanisms and Stereochemical Control

A deep understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound and, crucially, for controlling its stereochemistry. The Fischer-Speier esterification, though classic, involves a complex set of equilibria. mdpi.com The reaction proceeds via protonation of the carbonyl group by the acid catalyst, which enhances its electrophilicity for attack by benzyl alcohol. mdpi.compearson.com

The primary challenge in the synthesis of this compound is the prevention of epimerization at the α-carbon. This loss of stereochemical integrity occurs through an acid-catalyzed keto-enol tautomerism. Advanced mechanistic studies focus on elucidating the factors that influence this side reaction. It is known that the deprotonation of the α-carbon to form a planar carbanion intermediate is a key step in racemization. nih.gov

Future research aims to refine stereochemical control through several strategies:

Solvent Effects: Non-polar solvents like cyclohexane are effective because they stabilize the protonated amino acid, disfavoring the formation of the keto-enol tautomer that leads to epimerization.

Inherent Substrate Control: The bulky sec-butyl side chain of isoleucine provides significant steric hindrance, which naturally resists racemization at the α-center. Quantifying this intrinsic effect allows for more robust process design.

Crystallization Dynamics: Achieving high enantiopurity is not only dependent on the reaction but also on the purification. Controlled crystallization, with optimized cooling rates (e.g., 3–15°C/h) and the use of seed crystals, is critical to prevent the formation of amorphous solids and ensure the isolation of the desired stereoisomer with high purity.

Computational Modeling: Density Functional Theory (DFT) calculations are being employed to model the reaction's transition states and intermediates. nih.gov These computational studies provide insight into the electronic structure, helping to predict reaction pathways and understand the origins of stereoselectivity. nih.gov For instance, calculations can reveal the localization of molecular orbitals, indicating likely sites for nucleophilic attack and helping to rationalize the observed reactivity and stereochemical outcomes.

| Parameter | Optimal Condition/Strategy | Mechanistic Rationale | Reference |

|---|---|---|---|

| Solvent | Non-polar (e.g., Cyclohexane) | Stabilizes the protonated amino acid, suppressing keto-enol tautomerism. | nih.gov |

| Temperature | Low-temperature reflux (<120°C) | Minimizes the rate of acid-catalyzed epimerization. | |

| Crystallization Cooling Rate | 3–15°C per hour | Ensures uniform crystal growth and prevents agglomeration. | |

| Seeding | Inoculation with seed crystals | Reduces nucleation time and enhances crystal uniformity and enantiopurity. | |

| Computational Analysis | DFT Calculations | Models transition states and electronic structure to predict stereoselectivity. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing isoleucine benzyl ester p-toluenesulfonate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via esterification of isoleucine with benzyl alcohol, using p-toluenesulfonic acid as a catalyst. Key steps include:

- Reaction Setup : Refluxing in anhydrous solvents like acetonitrile or toluene to avoid hydrolysis .

- Purification : Column chromatography (e.g., ethyl acetate as eluent) or recrystallization to isolate the product .

- Yield Optimization : Strict control of stoichiometry (e.g., 1:1 molar ratio of amino acid to benzyl alcohol) and reaction time (e.g., 10–24 hours under reflux) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to confirm ester bond formation (e.g., benzyl protons at δ 5.0–5.2 ppm) and absence of unreacted starting materials .

- HPLC Analysis : Use reverse-phase or chiral columns (e.g., Phenomenex Lux Amylose-2) with mobile phases like hexane/isopropanol to assess purity and detect racemization .

- Melting Point Determination : Compare observed melting points (e.g., 150–160°C) with literature values to verify crystallinity .

Advanced Research Questions

Q. What strategies are effective in resolving and quantifying enantiomeric excess of isoleucine benzyl ester derivatives, particularly when dealing with racemization risks during synthesis?

- Methodological Answer :

- Chiral HPLC : Employ cellulose-based columns (e.g., Lux Cellulose-1) with isocratic elution (hexane/MeOH/EtOH) to separate enantiomers. Retention times () and peak integration quantify enantiomeric excess (e.g., 95–99% e.e.) .

- Optical Rotation : Measure values (e.g., +7.0° for L-enantiomers in methanol) to corroborate stereochemical integrity .

- Racemization Mitigation : Use low-temperature reactions and avoid prolonged exposure to acidic/basic conditions .

Q. How do variations in reaction solvents and catalysts influence the stereochemical outcome and byproduct formation in the synthesis of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may increase hydrolysis risks. Non-polar solvents (e.g., toluene) improve esterification yields but require longer reaction times .

- Catalyst Selection : p-Toluenesulfonic acid is preferred over sulfonic resins for scalability, but resin-based methods (e.g., ceric ammonium nitrate) reduce side reactions in sensitive substrates .

- Byproduct Analysis : Monitor for sulfonate adducts or racemized products via LC-MS or NMR coupling constants .

Q. What are the best practices for handling and storing this compound to prevent decomposition and ensure stability during long-term experiments?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation and thermal decomposition .

- Handling Protocols : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution to avoid oxidation. Pre-cool solvents (e.g., DMSO or DMF) to minimize ester hydrolysis during peptide coupling .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC checks to assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.